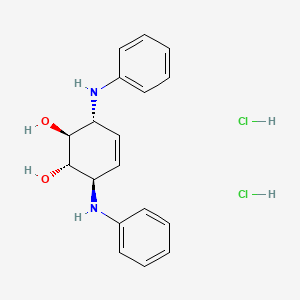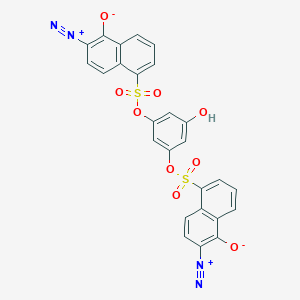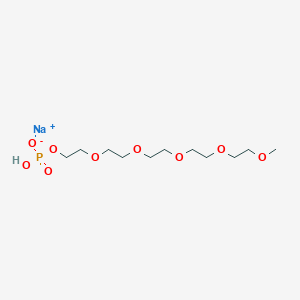
4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,3-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the textile and printing industries for coloring fabrics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the azo group forms stable bonds with fabric fibers, resulting in long-lasting coloration. In biological applications, the compound can interact with cellular components, aiding in visualization and analysis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 4-((2,6-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Uniqueness
4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide stands out due to its specific substitution pattern on the aromatic rings, which imparts unique color properties and stability. This makes it particularly valuable in applications requiring high-performance dyes and pigments.
Propiedades
Número CAS |
79665-28-4 |
|---|---|
Fórmula molecular |
C24H17Cl2N3O2 |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-7-2-5-11-19(14)27-24(31)17-13-15-8-3-4-9-16(15)22(23(17)30)29-28-20-12-6-10-18(25)21(20)26/h2-13,30H,1H3,(H,27,31) |
Clave InChI |
CHFVOVBBQTXRGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


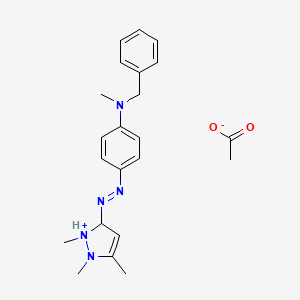
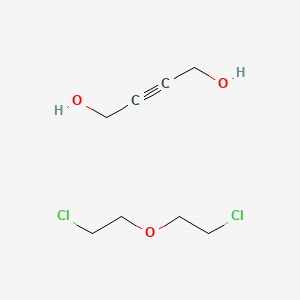

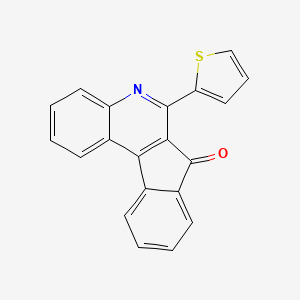
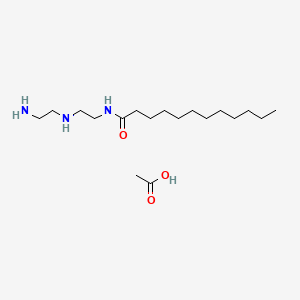
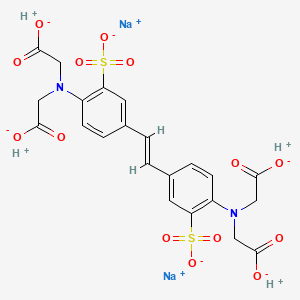
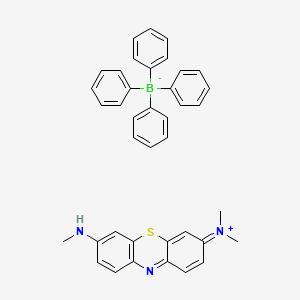

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
